

The Role of BMS-933043 in Th17 Cell Differentiation: A Technical Guide

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Compound of Interest

Compound Name: BMS-933043

Cat. No.: B15621133

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This technical guide provides an in-depth analysis of the mechanism and effects of Bristol Myers Squibb's RORyt inverse agonists, with a focus on the representative compound BMS-986251, on the differentiation of T helper 17 (Th17) cells. Th17 cells are a critical subset of CD4+ T cells that play a pivotal role in the pathogenesis of various autoimmune and inflammatory diseases. The retinoic acid receptor-related orphan receptor gamma t (RORyt) is the master transcription factor that drives the differentiation of Th17 cells and the production of their signature cytokine, Interleukin-17 (IL-17). Consequently, RORyt has emerged as a key therapeutic target for the development of novel immunomodulatory drugs.

Core Mechanism of Action: RORyt Inverse Agonism

BMS-933043 and related compounds, such as BMS-986251, function as inverse agonists of RORyt. Unlike a neutral antagonist that simply blocks the binding of an agonist, an inverse agonist reduces the constitutive activity of the receptor. RORyt exhibits a high level of basal transcriptional activity even in the absence of a natural ligand. BMS RORyt inverse agonists bind to the ligand-binding domain of RORyt and induce a conformational change that promotes the recruitment of corepressors instead of coactivators. This action actively suppresses the transcription of RORyt target genes, most notably IL17A and IL17F.^{[1][2][3]}

The binding of these inverse agonists to RORyt disrupts the stabilization of helix 12 (H12) in the ligand-binding domain, a crucial step for coactivator recruitment. By destabilizing H12, the

receptor is shifted towards an inactive conformation, leading to the repression of gene transcription.^[1]

Quantitative Data Summary

The following tables summarize the quantitative data for the potent and selective ROR γ t inverse agonist, BMS-986251, which serves as a surrogate for understanding the activity profile of compounds like **BMS-933043**.

Table 1: In Vitro Potency of BMS-986251^[4]

Assay	Description	EC50 (nM)
ROR γ t GAL4 Assay	A cell-based reporter assay measuring the inverse agonist activity on a GAL4-ROR γ t chimeric receptor.	12
Human Whole Blood IL-17 Assay	Measures the inhibition of IL-17 production in human whole blood stimulated to induce Th17 differentiation.	24

Table 2: Selectivity Profile of BMS-986251^[4]

Receptor/Enzyme	Assay Type	Activity (EC50/IC50)
ROR α	GAL4 Reporter Assay	>10 μ M
ROR β	GAL4 Reporter Assay	>10 μ M
PXR	Nuclear Receptor Assay	>5 μ M
LXR α	Nuclear Receptor Assay	>7.5 μ M
LXR β	Nuclear Receptor Assay	>7.5 μ M
Cytochrome P450 (CYPs)	Inhibition Assay	No significant inhibition

Table 3: In Vivo Efficacy of BMS-986251 in a Mouse Model of Psoriasis^[4]

Model	Endpoint	Result
Imiquimod-induced skin inflammation	Ear thickness reduction	Significant reduction in skin thickening

Key Experimental Protocols

Protocol 1: In Vitro Human Th17 Cell Differentiation and IL-17A Inhibition Assay

This protocol is designed to assess the potency of ROR γ t inverse agonists in inhibiting the differentiation of human naive CD4 $^{+}$ T cells into Th17 cells and their subsequent IL-17A production.

1. Isolation of Naive CD4 $^{+}$ T Cells:

- Obtain peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.
- Isolate naive CD4 $^{+}$ T cells (CD4 $^{+}$ CD45RA $^{+}$ CCR7 $^{+}$) from PBMCs by negative selection using a commercially available magnetic-activated cell sorting (MACS) kit.

2. Th17 Cell Differentiation:

- Coat a 96-well flat-bottom plate with anti-CD3 antibody (e.g., OKT3, 5 μ g/mL) overnight at 4°C.
- Wash the plate with sterile PBS.
- Resuspend naive CD4 $^{+}$ T cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 μ g/mL streptomycin.
- Prepare a Th17 polarizing cytokine cocktail containing anti-IFN- γ (10 μ g/mL), anti-IL-4 (10 μ g/mL), IL-1 β (20 ng/mL), IL-6 (50 ng/mL), IL-23 (20 ng/mL), and soluble anti-CD28 antibody (2 μ g/mL).

- Prepare serial dilutions of the RORyt inverse agonist (e.g., BMS-986251) in the culture medium.
- Add 50 µL of the compound dilutions to the anti-CD3 coated wells.
- Add 100 µL of the cell suspension (at 1×10^6 cells/mL) to each well.
- Add 50 µL of the 2x Th17 polarizing cytokine cocktail to each well.
- Culture the cells for 5-6 days at 37°C in a 5% CO₂ incubator.

3. Measurement of IL-17A Secretion:

- After the incubation period, centrifuge the plate and collect the culture supernatants.
- Measure the concentration of IL-17A in the supernatants using a standard enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
- Calculate the EC₅₀ value for the inhibition of IL-17A production.

4. Flow Cytometric Analysis of Th17 Differentiation:

- For intracellular cytokine staining, restimulate the cells for 4-6 hours with a cell stimulation cocktail (e.g., PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A).
- Harvest the cells and stain for surface markers (e.g., CD4).
- Fix and permeabilize the cells using a commercial kit.
- Stain for intracellular IL-17A.
- Analyze the percentage of CD4+IL-17A+ cells by flow cytometry.

Protocol 2: RORyt GAL4 Reporter Gene Assay

This cell-based assay is used to quantify the inverse agonist activity of a compound on the RORyt receptor.

1. Cell Line and Plasmids:

- Use a suitable host cell line, such as HEK293T or Jurkat cells.
- Co-transfect the cells with two plasmids:
 - An expression vector encoding a chimeric protein consisting of the GAL4 DNA-binding domain fused to the ligand-binding domain of human ROR γ t.
 - A reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS).

2. Assay Procedure:

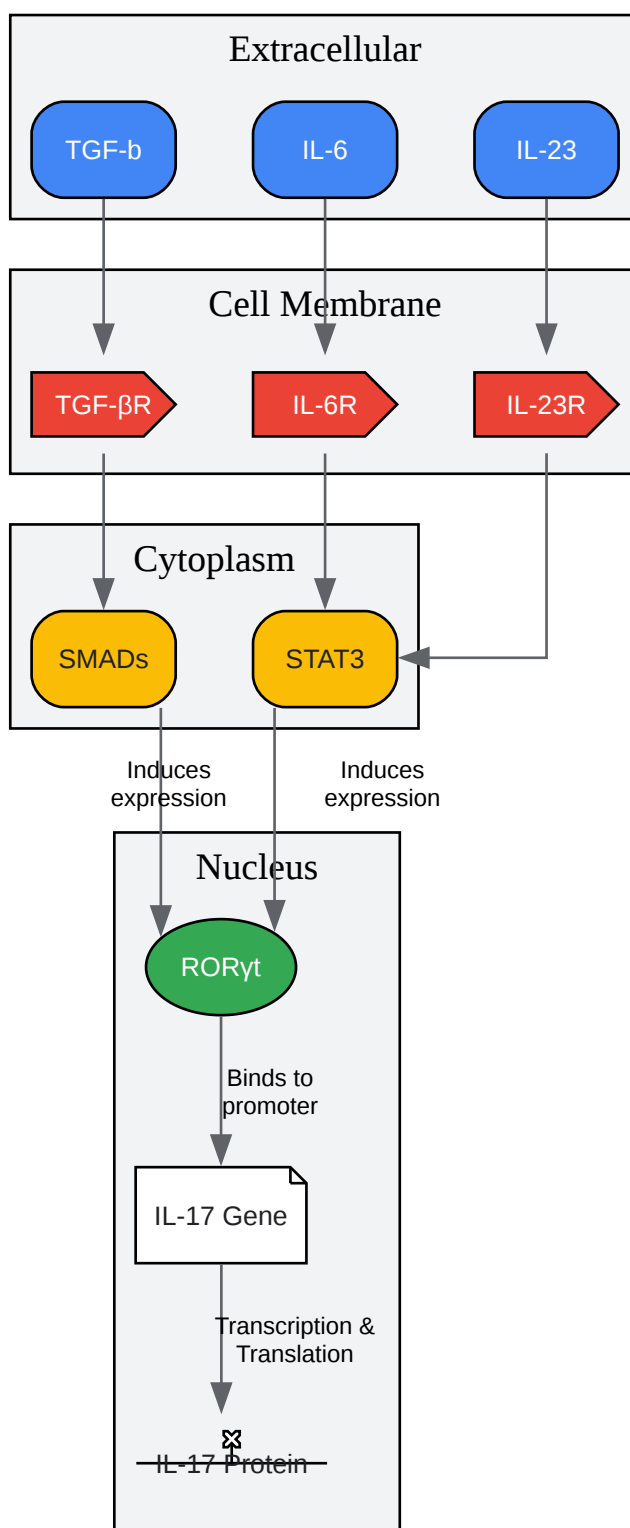
- Plate the transfected cells in a 96-well plate.
- Prepare serial dilutions of the ROR γ t inverse agonist (e.g., BMS-986251).
- Add the compound dilutions to the cells and incubate for 18-24 hours.
- Lyse the cells and measure the luciferase activity using a luminometer.

3. Data Analysis:

- The inverse agonist activity is determined by the compound's ability to decrease the basal luciferase signal.
- Calculate the EC₅₀ value from the dose-response curve.

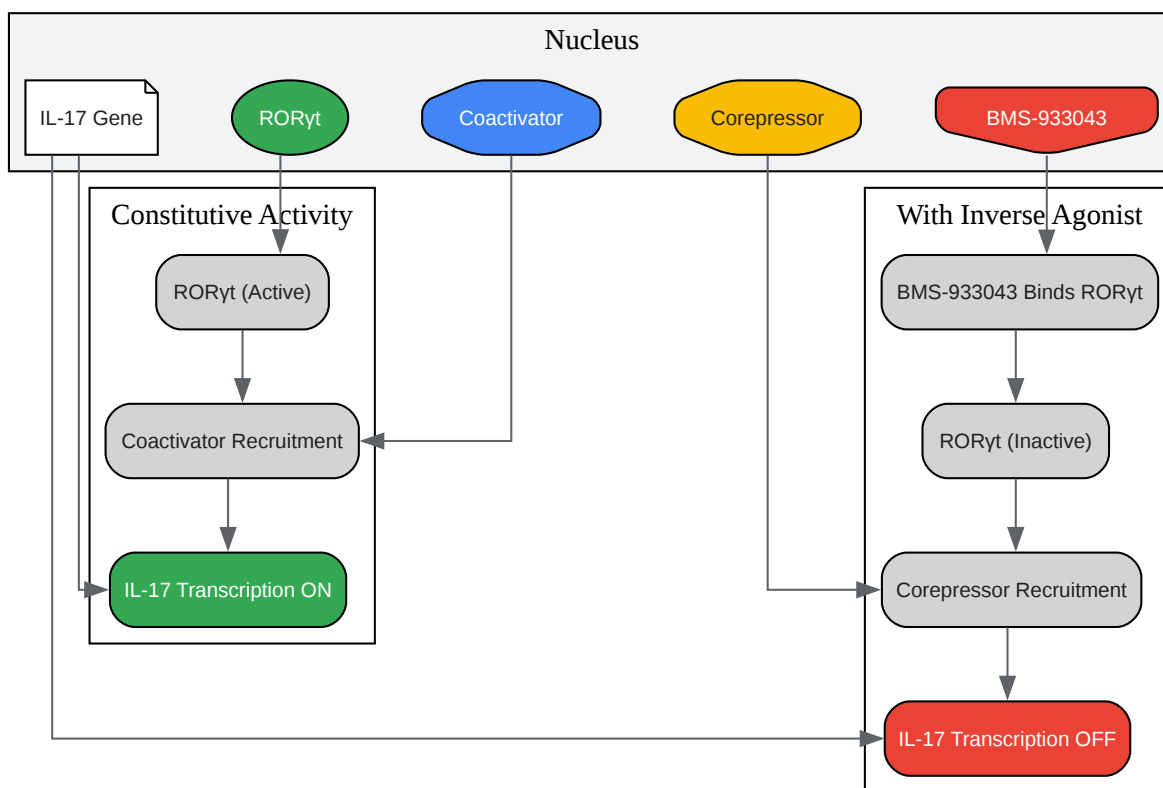
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the Th17 cell differentiation pathway, the mechanism of action of ROR γ t inverse agonists, and the experimental workflow for their evaluation.



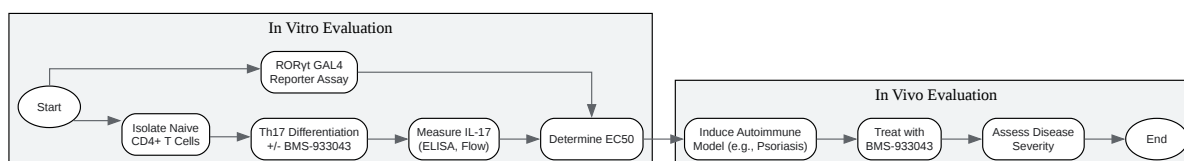
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Caption: Th17 Cell Differentiation Signaling Pathway.



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Caption: Mechanism of RORyt Inverse Agonism.



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Caption: Experimental Workflow for RORyt Inverse Agonist Evaluation.

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